

Solubility Profile of 6-(4-Bromophenyl)pyridazin-3-ol: A Technical Guide

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Compound of Interest

Compound Name: 6-(4-Bromophenyl)pyridazin-3-ol

Cat. No.: B1331702

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of the heterocyclic compound **6-(4-Bromophenyl)pyridazin-3-ol**. Due to the limited availability of direct quantitative solubility data for this specific molecule, this report leverages high-quality data from its close structural analog, 6-phenyl-pyridazin-3(2H)-one, to provide a reliable solubility profile. This information is crucial for a range of applications, including synthesis, purification, pre-formulation studies, and dosage form design.

Core Executive Summary

6-Arylpyridazin-3-ol derivatives are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including cardiotonic, anti-inflammatory, and anticancer properties. The solubility of these compounds in various solvents is a critical parameter that influences their utility in both laboratory research and pharmaceutical development. Based on extensive data from the closely related analog, 6-phenyl-pyridazin-3(2H)-one, it can be inferred that **6-(4-Bromophenyl)pyridazin-3-ol** exhibits high solubility in dimethyl sulfoxide (DMSO).

Solubility Data

The following table summarizes the mole fraction solubility of 6-phenyl-pyridazin-3(2H)-one in DMSO and other common pharmaceutical solvents at various temperatures. Given the structural similarity, these values provide a strong estimation for the solubility of **6-(4-**

Bromophenyl)pyridazin-3-ol. The data indicates that DMSO is an excellent solvent for this class of compounds.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Solvent	Mole Fraction Solubility (x 10 ⁻¹) at 298.2 K	Mole Fraction Solubility (x 10 ⁻¹) at 303.2 K	Mole Fraction Solubility (x 10 ⁻¹) at 308.2 K	Mole Fraction Solubility (x 10 ⁻¹) at 313.2 K	Mole Fraction Solubility (x 10 ⁻¹) at 318.2 K
Dimethyl Sulfoxide (DMSO)	4.00	4.16	4.32	4.49	4.67
Polyethylene Glycol-400 (PEG-400)	3.65	3.76	3.88	4.01	4.12
Transcutol®	2.76	2.90	3.06	3.25	3.46
Ethyl Acetate (EA)	0.65	0.69	0.73	0.77	0.81
2-Butanol	0.18	0.19	0.20	0.21	0.22
1-Butanol	0.17	0.18	0.19	0.20	0.21
Propylene Glycol (PG)	0.12	0.13	0.13	0.14	0.15
Isopropyl Alcohol (IPA)	0.11	0.12	0.13	0.13	0.14
Ethylene Glycol (EG)	0.10	0.11	0.11	0.12	0.13
Ethanol	0.06	0.07	0.07	0.08	0.08
Methanol	0.04	0.04	0.05	0.05	0.05
Water	0.000058	0.000069	0.000084	0.000100	0.000126

Experimental Protocol for Solubility Determination

The solubility of 6-phenyl-pyridazin-3(2H)-one was determined using a well-established isothermal shake-flask method.[2] This protocol is recommended for determining the solubility of **6-(4-Bromophenyl)pyridazin-3-ol**.

Materials and Equipment:

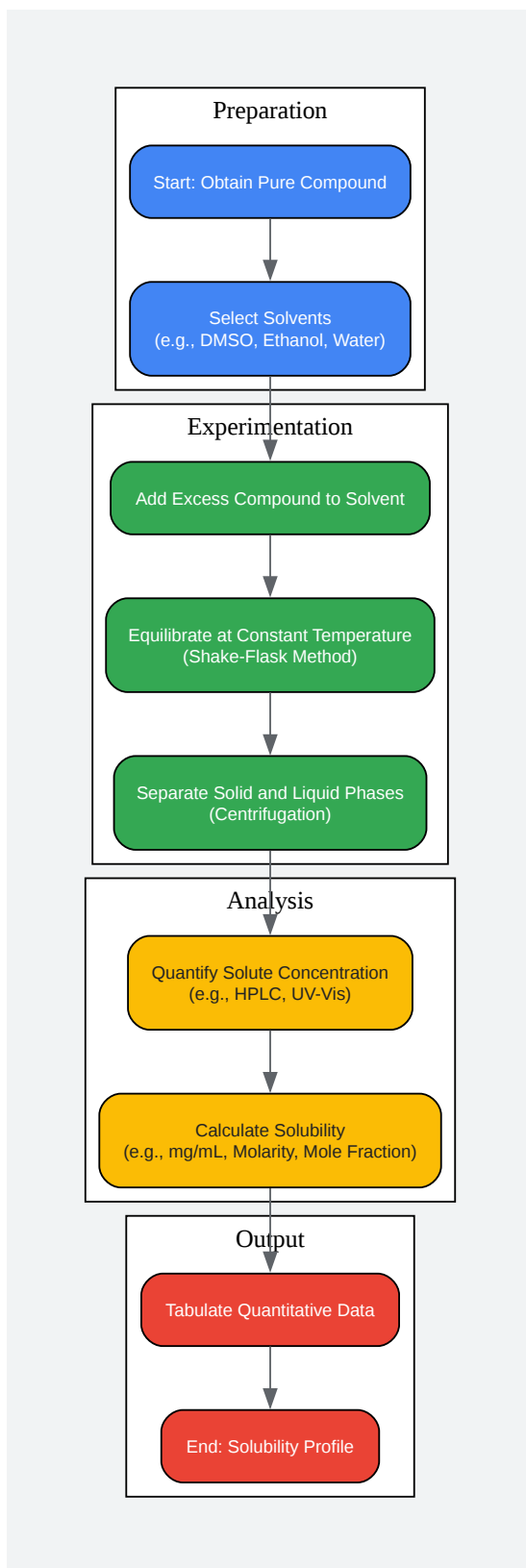
- **6-(4-Bromophenyl)pyridazin-3-ol** (solute)
- Selected solvents (e.g., DMSO, Ethanol, Water)
- Thermostatically controlled water bath shaker
- Analytical balance
- Vials with screw caps
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system or a UV/Vis spectrophotometer

Procedure:

- **Sample Preparation:** An excess amount of the solute is added to a known volume of the solvent in a series of vials.
- **Equilibration:** The vials are sealed and placed in a thermostatically controlled water bath shaker set to the desired temperature (e.g., 298.2 K, 303.2 K, etc.). The samples are shaken for a sufficient time (e.g., 72 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, the vials are allowed to stand undisturbed to allow for the sedimentation of the undissolved solid. The supernatant is then separated from the solid by centrifugation.
- **Quantification:** A known aliquot of the clear supernatant is carefully removed and diluted with a suitable mobile phase or solvent. The concentration of the solute in the diluted sample is then determined using a calibrated HPLC or UV/Vis spectrophotometry method.
- **Calculation:** The mole fraction solubility is calculated from the determined concentration.

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a new chemical entity like **6-(4-Bromophenyl)pyridazin-3-ol**.



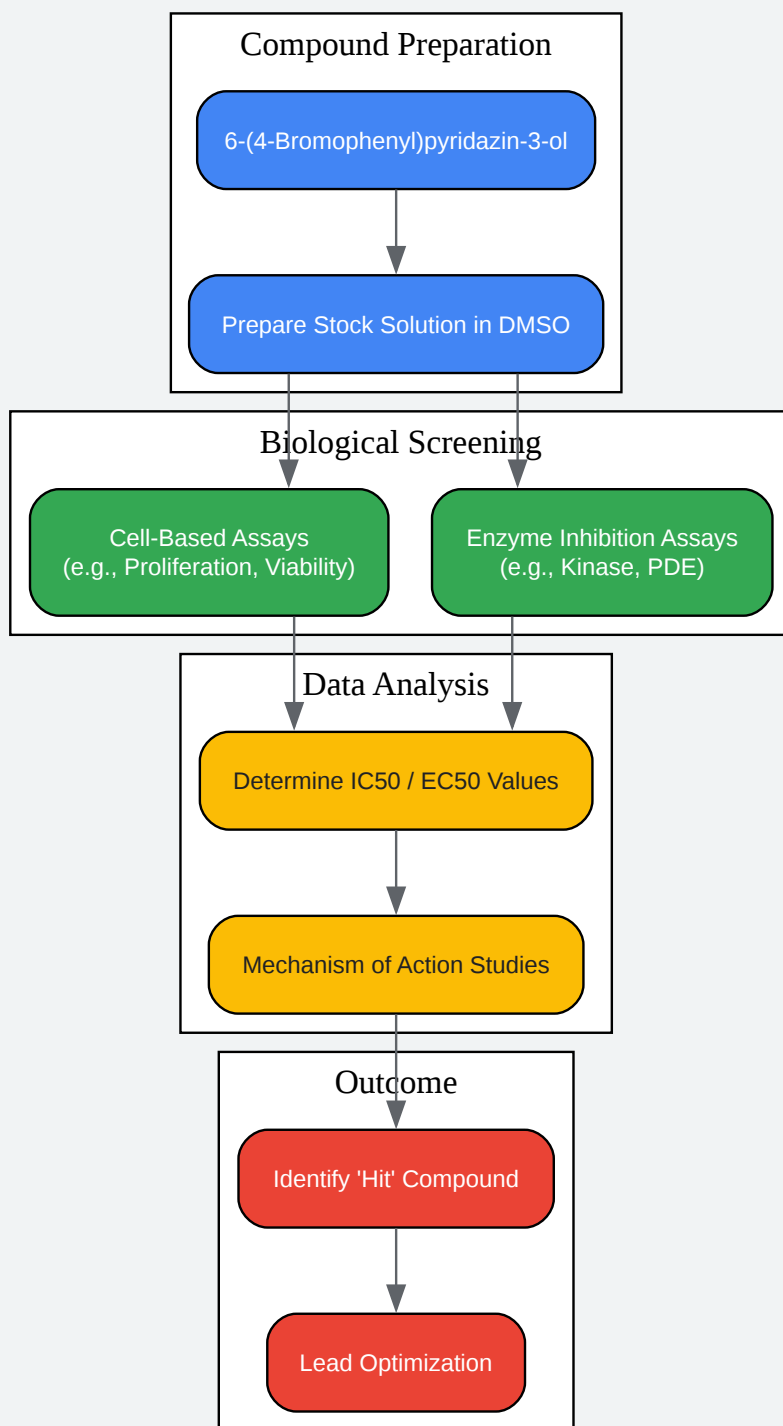
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Caption: A logical workflow for the experimental determination of compound solubility.

Biological Context and Signaling Pathways

Pyridazinone derivatives have been reported to exhibit a wide range of biological activities, including cardiovascular, anti-inflammatory, and anticancer effects.[5][6][7] These activities are often attributed to their interaction with various enzymes and signaling pathways. For instance, some pyridazinone analogs act as phosphodiesterase (PDE) inhibitors, which can lead to vasodilation and inotropic effects.[6] Others have shown potential as inhibitors of receptor tyrosine kinases, which are crucial in cancer progression.[8]

While a specific signaling pathway for **6-(4-Bromophenyl)pyridazin-3-ol** has not been elucidated in the reviewed literature, a general understanding of the mechanism of action for this class of compounds can be illustrated. The following diagram depicts a generalized experimental workflow for screening the biological activity of a novel pyridazinone derivative.



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Caption: A generalized workflow for biological activity screening of a novel compound.

Conclusion

This technical guide provides a comprehensive overview of the solubility of **6-(4-Bromophenyl)pyridazin-3-ol**, primarily based on data from a close structural analog. The high solubility in DMSO makes it a suitable solvent for stock solutions in biological screening and other research applications. The provided experimental protocol and logical workflows offer a practical guide for researchers working with this and similar compounds. Further studies are warranted to determine the precise quantitative solubility of **6-(4-Bromophenyl)pyridazin-3-ol** and to elucidate its specific biological mechanisms of action.

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